![molecular formula C9H12F2O2S B13478556 9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13478556.png)
9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Difluoro-3-thiabicyclo[331]nonane-7-carboxylic acid is a chemical compound characterized by its unique bicyclic structure, which includes a sulfur atom and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid typically involves the introduction of fluorine atoms into a bicyclic thiol structure. One common method involves the reaction of a bicyclic thiol precursor with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps such as crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atoms or to modify the carboxylic acid group.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified bicyclic structures with altered functional groups.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the sulfur atom in the compound can form strong interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid: Similar structure but with an oxygen atom instead of sulfur.
9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid: Contains a nitrogen atom instead of sulfur.
9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid: Similar structure with an oxo group.
Uniqueness
The presence of the sulfur atom in 9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid imparts unique chemical properties, such as its ability to undergo specific oxidation and substitution reactions. This makes it distinct from its oxygen and nitrogen analogs, which may have different reactivity and applications.
Propriétés
Formule moléculaire |
C9H12F2O2S |
|---|---|
Poids moléculaire |
222.25 g/mol |
Nom IUPAC |
9,9-difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid |
InChI |
InChI=1S/C9H12F2O2S/c10-9(11)6-1-5(8(12)13)2-7(9)4-14-3-6/h5-7H,1-4H2,(H,12,13) |
Clé InChI |
YEGYYHXAOXUIBA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2CSCC1C2(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



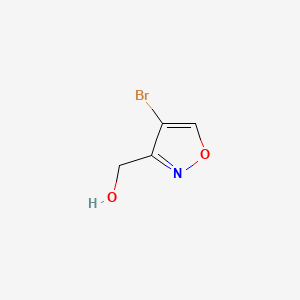

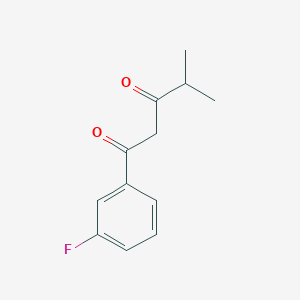
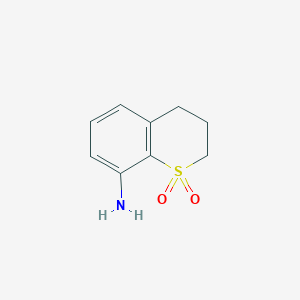
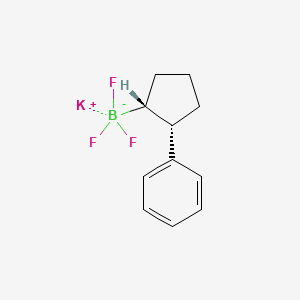
![5-[(4-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478506.png)
![2-Amino-2-[1-(2,4-difluorophenyl)cyclopropyl]acetic acid](/img/structure/B13478514.png)
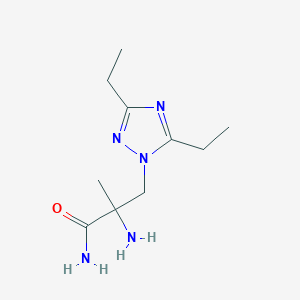
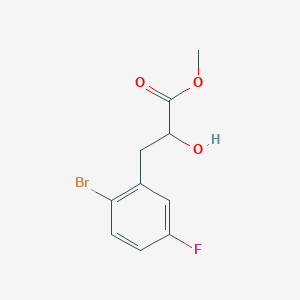
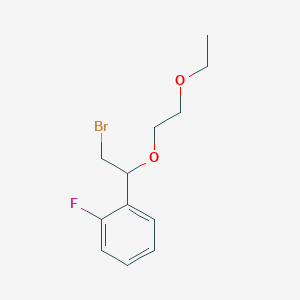

![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
